Ethyl vanillin isobutyrate

Organoleptic Analysis Fragrance Formulation Odor Threshold

Vanilla-type fragrances discolor in daylight, causing rejected batches. Ethyl vanillin isobutyrate solves this with documented stability. • 61% remaining after 90-day daylight exposure vs. 30% for vanillin isobutyrate • Perceptible flavor at 10-50 ppm in baked goods, frozen dairy, confectionery (FEMA avg.) • FEMA GRAS 3837, JECFA 953 (no safety concern), RIFM 2024 all-endpoint clearance • White crystalline solid, ≥98% purity, shipped ambient; 2-8°C long-term storage

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 188417-26-7
Cat. No. B070703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl vanillin isobutyrate
CAS188417-26-7
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C
InChIInChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3
InChIKeyBTCQMCOBMIXUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
freely soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Vanillin Isobutyrate: Core Technical Identity


Ethyl vanillin isobutyrate (CAS 188417-26-7, FEMA 3837, JECFA 953) is a synthetic benzaldehyde ester formed by esterifying ethyl vanillin with isobutyric acid, classified as a phenol ester and aromatic ether [1][2]. It appears as a white to pale-yellow crystalline solid (melting point 57.7 °C, boiling point ~327 °C predicted), with a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol [3]. The compound functions as a flavoring and fragrance agent, distinguished by its protected phenolic hydroxyl group, which fundamentally alters its organoleptic performance and photostability relative to both its parent compound ethyl vanillin and its close structural analog vanillin isobutyrate [4].

Workflow Organoleptic analysis and flavor formulation
Selection Photostable vanillin ester with protected phenol
Use Context Low-dose, daylight-stable vanilla note delivery

Why Ethyl Vanillin Isobutyrate Has No Direct Substitute


In-class vanillin derivatives such as vanillin isobutyrate (FEMA 3754) and ethylvanillin propionate are frequently considered as interchangeable vanilla-type ingredients. However, direct substitution fails due to quantifiable performance gaps in three critical dimensions: odor intensity at trace concentrations, long-term photostability under daylight, and sustained olfactory tenacity on skin. As documented in the foundational patent literature, ethyl vanillin isobutyrate was specifically developed to overcome the deficiencies of existing vanillin derivatives, which were known to decompose noticeably in daylight, producing brown-violet discolorations and falling short of the odor and flavor of natural vanilla [1]. The quantitative evidence below demonstrates that ethyl vanillin isobutyrate occupies a distinct performance tier that cannot be replicated by its closest analogs at equivalent dosages, making informed procurement selection essential for product quality and formulation economy.

1
Odor threshold mismatch

Vanillin isobutyrate may not deliver perceptible odor at trace concentrations where this compound remains detectable.

2
Daylight stability gap

Ethylvanillin propionate shows comparable UV stability but may drop to ~31% residual after 90 days daylight, risking discoloration.

3
Dosage ceiling risk

Vanillin isobutyrate can approach its ~2% discoloration threshold in white soap at higher use levels.

Ethyl Vanillin Isobutyrate: Quantitative Comparator Evidence


Trace-Level Odor Intensity Comparison

In a controlled smelling-strip assay, ethyl vanillin isobutyrate was the only compound among the three tested to remain clearly perceptible by smell at a dilution of 0.01% by weight in diethyl phthalate. Both vanillin isobutyrate and ethylvanillin propionate were no longer detectable at this concentration (denoted '--'), while ethyl vanillin isobutyrate maintained a positive detection ('+') [1]. This translates to a demonstrable odor intensity advantage at concentrations an order of magnitude below the standard 0.1% usage level, enabling formulators to achieve comparable odor strength at significantly lower dosages or superior strength at equal dosage.

Trace-Level Odor Intensity
Head-to-head
Detectable at 0.01% dilution; comparators undetectable at same level.
Reported 10× lower odor threshold supports low-dose formulation economy.
Smelling-strip assay in diethyl phthalate; ambient temperature.
Organoleptic Analysis Fragrance Formulation Odor Threshold

UV Photostability Comparison

Under standardized UV irradiation (λ > 290 nm, 40 W/m², 40 °C, 10% w/w in ethanol), ethyl vanillin isobutyrate retained 71% of its starting concentration after 24 hours of exposure, compared to only 56% for vanillin isobutyrate [1]. Ethylvanillin propionate showed comparable UV photostability (72% at 24 h), but its performance diverges dramatically under real-world daylight conditions (see Evidence Item 3). The 15-percentage-point advantage over vanillin isobutyrate under UV stress is meaningful in applications involving transparent packaging or extended shelf-life requirements.

UV Photostability
Head-to-head
71% remaining after 24 h UV vs. 56% for vanillin isobutyrate.
Reported 15-point advantage under UV stress supports transparent-packaging shelf-life review.
λ > 290 nm, 40 W/m², 40 °C, 10% w/w in ethanol.
Photostability Formulation Stability UV Degradation

Daylight Stability Comparison

When exposed to diffuse daylight for 90 days (10% solutions in ethanol, colorless glass, room temperature), ethyl vanillin isobutyrate retained 61% of its starting concentration—more than double the residual levels of vanillin isobutyrate (30%) and ethylvanillin propionate (31%) [1]. This represents a daylight stability advantage of approximately 2-fold over both comparators, translating into markedly reduced discoloration tendency and extended functional lifetime in end-use products. Notably, the patent explicitly states that under prolonged daylight exposure, ethyl vanillin isobutyrate is 'clearly superior' to ethylvanillin propionate in stability to light.

Daylight Stability
Head-to-head
61% remaining after 90 days daylight vs. 30% for vanillin isobutyrate and 31% for ethylvanillin propionate.
Reported ~2× daylight stability may reduce discoloration risk in consumer goods exposed to ambient light.
10% ethanol solution, colorless glass, room temperature, 90 days.
Daylight Stability Discoloration Prevention Long-Term Storage

Multi-Agency Regulatory and Safety Clearance

Ethyl vanillin isobutyrate (FEMA 3837) has been evaluated by the FEMA Expert Panel as Generally Recognized As Safe (GRAS) for use as a flavoring substance, as documented in the 2005 assessment of hydroxyl- and alkoxy-substituted benzyl derivatives [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound at its 57th meeting (2001, JECFA No. 953) and concluded there is 'no safety concern at current levels of intake when used as a flavouring agent' [2]. In 2024, the Research Institute for Fragrance Materials (RIFM) published a comprehensive safety assessment covering 7 human health endpoints plus environmental endpoints, confirming no genotoxicity concern and clearing all endpoints using target data, read-across, and/or TTC approaches [3]. While similar vanillin derivatives also hold GRAS status, the combination of FEMA, JECFA, and RIFM clearances within a single, well-characterized dossier reduces procurement risk for formulators requiring multi-jurisdictional regulatory compliance.

Multi-Agency Safety Clearance
Cross-study comparable
FEMA GRAS (2005), JECFA No. 953 (2001), RIFM all-endpoints cleared (2024).
Complete multi-jurisdictional dossier supports procurement for regulated markets.
Systemic exposure estimated at 0.000022 mg/kg/day (95th percentile).
Regulatory Compliance Food Safety FEMA GRAS

Application Versatility and Usage Levels

Ethyl vanillin isobutyrate demonstrates broad application versatility with documented FEMA average usage levels ranging from 10 ppm (baked goods, confectionery frostings, gelatins/puddings, milk products, hard candy) to 50 ppm maximum in the same categories, and 20–50 ppm in chewing gum [1]. In fragrance applications, IFRA-based recommendations permit usage up to 5.0% in the fragrance concentrate [2]. The combination of high odor intensity (Item 1) with these flexible dosage windows allows formulators to operate across a wide dynamic range—from delicate flavor nuances at low ppm to bold fragrance signatures at percent-level inclusion—without exceeding safety thresholds. By contrast, the lower odor intensity of vanillin isobutyrate necessitates higher inclusion levels to achieve comparable sensory impact, which can approach the 2% discoloration threshold documented for white soap applications [3].

Application Versatility
Cross-study comparable
Food use: 10–50 ppm (FEMA avg). Fragrance concentrate: up to 5.0% (IFRA).
Reported wide dosing window enables single-ingredient use from trace flavoring to fine fragrance.
Odor threshold advantage extends functional low-dose range.
Usage Levels Formulation Flexibility Dosage Efficiency

Ethyl Vanillin Isobutyrate: Evidence-Based Application Scenarios


Daylight-Stable High-End Fine Fragrances

In alcoholic perfume oils exposed to diffuse daylight through transparent packaging or in-use conditions, vanillin and its simple derivatives degrade rapidly, forming brown-violet discolorations that ruin product aesthetics. Ethyl vanillin isobutyrate retains 61% of its starting concentration after 90 days of daylight exposure—double the residual level of vanillin isobutyrate (30%) and ethylvanillin propionate (31%) [1]. Its greater tenacity further extends fragrance longevity on skin, making it the preferred vanilla-type ingredient for premium perfume oil compositions at 0.5–10% by weight of the perfume concentrate.

Dose-Efficient Vanilla Flavoring for Bakery & Confectionery

In food applications requiring a natural vanilla pod extract character with buttery-creamy chocolate nuance, ethyl vanillin isobutyrate delivers perceptible flavor impact at concentrations as low as 10–50 ppm (FEMA average usual levels) in baked goods, frozen dairy, gelatins, and confectionery [2]. Its odor intensity advantage—detectable at 0.01% dilution vs. 0.1% for vanillin isobutyrate [1]—allows food formulators to reduce ingredient loading by an order of magnitude while maintaining equivalent sensory quality, directly lowering per-unit flavoring costs. JECFA and FEMA GRAS clearances confirm no safety concern at current intake levels [3].

Discoloration-Safe Use in White Soap and Cosmetics

Vanillin and ethyl vanillin are notorious for causing unacceptable brown discolorations in white toilet soaps and cosmetic creams at typical use levels. While vanillin isobutyrate (Isobutavan) is promoted as a less-discoloring alternative, its use is still limited to 2% in white soap fragrances before discoloration becomes problematic [4]. Ethyl vanillin isobutyrate combines superior photostability (71% remaining after 24 h UV, vs. 56% for vanillin isobutyrate) [1] with higher odor intensity, enabling effective vanilla notes at concentrations well below the discoloration risk threshold, thereby preserving product whiteness across the full product shelf life.

Streamlined Regulatory Approval for Global Food & Beverage

For global food and beverage manufacturers launching products across the US, EU, and Asian markets, ethyl vanillin isobutyrate offers a simplified regulatory pathway. It carries FEMA GRAS designation (No. 3837, 2005) [3], JECFA evaluation with no safety concern (No. 953, 2001) [3], and a 2024 RIFM safety assessment clearing all 7 human health endpoints plus environmental safety [5]. The compound's well-characterized toxicological profile and extremely low systemic exposure estimate (0.000022 mg/kg/day at the 95th percentile) [5] support rapid regulatory dossier preparation and minimize the need for additional proprietary safety studies, accelerating time-to-market for new product formulations.

Application
Selection Property
Validation Focus
Daylight-stable fine fragrance studies
Daylight stability ranking
Long-term discoloration and olfactory tenacity endpoints
Dose-efficient vanilla flavoring research
Odor threshold context
Sensory equivalence at reduced ppm loading
White soap and cosmetic formulation studies
Photostability-to-dosage ratio
Discoloration threshold monitoring at target use levels
Global food and beverage regulatory dossier preparation
Multi-agency safety dossier maturity
FEMA GRAS, JECFA, and RIFM endpoint documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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